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molecular formula C9H17N B8570921 1-(1-Ethylpropenyl)pyrrolidine CAS No. 56176-59-1

1-(1-Ethylpropenyl)pyrrolidine

Cat. No. B8570921
M. Wt: 139.24 g/mol
InChI Key: LSQXOLFOAOCMSS-UHFFFAOYSA-N
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Patent
US04188341

Procedure details

584 g of pyrrolidine and 126.7 g of diethyl ketone are placed into a pear-shaped flask fitted with a Soxhlet attachment. In the Soxhlet there is contained 200 g of molecular sieve A4. The mixture is boiled for 170 hours at 150° C. bath temperature, and subsequently concentrated in a rotary evaporator. The residue obtained is distilled in a water-jet vacuum. There is obtained 142 g (70% of theory) of N-(3-pent-2-enyl)-pyrrolidine, b.p. 80° C./ 18 Torr. With the use of excess diethyl ketone, it is possible to attain a yield of 94%.
Quantity
584 g
Type
reactant
Reaction Step One
Quantity
126.7 g
Type
reactant
Reaction Step One
[Compound]
Name
A4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:6]([C:8]([CH2:10][CH3:11])=O)[CH3:7]>>[CH3:7][CH:6]=[C:8]([N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)[CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
584 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
126.7 g
Type
reactant
Smiles
C(C)C(=O)CC
Step Two
Name
A4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a Soxhlet attachment
CONCENTRATION
Type
CONCENTRATION
Details
bath temperature, and subsequently concentrated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue obtained
DISTILLATION
Type
DISTILLATION
Details
is distilled in a water-jet vacuum

Outcomes

Product
Details
Reaction Time
170 h
Name
Type
product
Smiles
CC=C(CC)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 142 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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